molecular formula C24H26F3N7O2 B1193805 CO1686-DA

CO1686-DA

Cat. No. B1193805
M. Wt: 501.5
InChI Key: PXQZEXVGMRJEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.

Scientific Research Applications

Enhancing Programming Productivity in Scientific Research

Appelbe, Moresi, Quenette, and Simter (2007) discussed the development and use of scientific software frameworks, which are crucial in improving programming productivity in scientific research. These frameworks are essential for grid-enabling existing applications and developing new applications, particularly in traditional programming languages such as C and Fortran, which are commonly used in scientific research (Appelbe, Moresi, Quenette, & Simter, 2007).

Collaborative Online Visualization and Steering in Computational Grids

Riedel et al. (2007) evaluated the Collaborative Online Visualization and Steering (COVS) Framework in Grids. This framework is significant in scientific research for performing simulations and visualizations simultaneously, thus increasing the efficiency of e-Scientists in large-scale scientific research projects (Riedel et al., 2007).

Assessing Scientific Reasoning

Zhou et al. (2016) focused on assessing student reasoning in control of variables, a core sub-skill of scientific reasoning. Their study provides insights into the impact of experimental data on student performance and reasoning in scientific contexts, contributing to the development of effective scientific research methodologies (Zhou et al., 2016).

Human Computing Integration in Scientific Research

Clark, Greenberg, and Ouellette (2018) proposed a model for integrating Human Computing into commercial video games, highlighting the potential for this approach in accelerating scientific research, particularly in the field of chemotherapeutic co-medication for cancer research (Clark, Greenberg, & Ouellette, 2018).

Designing and Evaluating Scientific Workflows for Big Data

Etemadpour et al. (2015) explored the design and evaluation of scientific workflows in research-oriented web applications, focusing on the analysis of large, heterogeneous scientific datasets. This research contributes to improving user experience and efficiency in scientific data analysis (Etemadpour et al., 2015).

Co-Evolution of Scientific and Technological Networks in Biomedicine

Murray (2002) examined the co-evolution of scientific and technological networks in biomedicine, specifically in the context of tissue engineering. This study highlights the dynamics of knowledge transfer and commercialization in scientific research (Murray, 2002).

Blockchain-Based Scientific Publishing

Mackey et al. (2019) proposed a governance framework for scientific publishing based on a consortium blockchain model. This framework aims to increase transparency and efficiency in the scientific publishing process, leveraging blockchain technology to facilitate research data provenance and optimize peer-review processes (Mackey et al., 2019).

Accelerating Scientific Discoveries through Hackathons

Ghouila et al. (2018) demonstrated how hackathons can accelerate scientific discoveries and knowledge transfer. They emphasized the role of hackathons in enhancing collaborative science and driving reproducibility of scientific analyses (Ghouila et al., 2018).

Data-Driven Manipulation of 3-D Heterogeneous Compliant Objects

Alambeigi et al. (2018) presented a data-driven method for manipulating 3-D compliant objects with heterogeneous physical properties, relevant for various medical and industrial applications in scientific research (Alambeigi, Wang, Hegeman, Liu, & Armand, 2018).

Child-Led Enquiry in Primary Science

Dunlop et al. (2013) explored the application of a child-led approach to scientific enquiry, demonstrating its effectiveness in engaging children with science learning and developing confidence and oracy skills, contributing to the pedagogical strategies in scientific education (Dunlop, Compton, Clarke, & McKelvey-Martin, 2013).

properties

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

IUPAC Name

1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

InChI

InChI=1S/C24H26F3N7O2/c1-15(35)33-8-10-34(11-9-33)18-6-7-20(21(13-18)36-2)31-23-29-14-19(24(25,26)27)22(32-23)30-17-5-3-4-16(28)12-17/h3-7,12-14H,8-11,28H2,1-2H3,(H2,29,30,31,32)

InChI Key

PXQZEXVGMRJEQE-UHFFFAOYSA-N

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CO1686 DA;  CO1686DA;  desacryl analogue of CO1686;  CO1686 precursor.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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